N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine
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Overview
Description
N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the phenyl ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-L-phenylalanine with a Boc group. This can be achieved by reacting 2-fluoro-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or HCl in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents like trifluoroacetic acid, HCl in methanol, or catalytic amounts of iodine can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 2-fluoro-L-phenylalanine.
Scientific Research Applications
N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes. The Boc group protects the amino group during reactions, allowing selective modifications on the phenyl ring. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-(Butoxycarbonyl)-L-phenylalanine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoro-L-phenylalanine: Lacks the Boc protecting group, making it more reactive but less selective in reactions.
Uniqueness
N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine is unique due to the combination of the Boc protecting group and the fluorine atom, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
CAS No. |
862470-21-1 |
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Molecular Formula |
C14H18FNO4 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
(2S)-2-(butoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-2-3-8-20-14(19)16-12(13(17)18)9-10-6-4-5-7-11(10)15/h4-7,12H,2-3,8-9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
CLCZSFKIRKBYCZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CC1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CCCCOC(=O)NC(CC1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
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